(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate
CAS No.:
Cat. No.: VC13820763
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate |
| Standard InChI | InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3 |
| Standard InChI Key | GDXJMOGWONJRHL-UHFFFAOYSA-N |
| SMILES | CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
| Canonical SMILES | CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name of the compound reflects its intricate polycyclic architecture: [(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate . Common synonyms include Perakine (CAS: 4382-56-3) and raucaffrinoline, though the latter refers to a hydroxylated variant .
Molecular Formula and Weight
The compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol . Its monoisotopic mass is 350.163043 Da, as confirmed by high-resolution mass spectrometry .
Stereochemical Configuration
The molecule contains nine stereocenters, seven of which are definitively characterized. Key stereochemical features include:
| Stereocenter Position | Configuration | Role in Structure |
|---|---|---|
| C1 | R | Bridgehead position in hexacyclic system |
| C10 | S | Influences ring puckering |
| C13 | R | Binds formyl group |
| C18 | R | Acetate group attachment |
Data derived from X-ray crystallography and NMR studies confirm these configurations . The absolute stereochemistry is critical for molecular interactions, particularly in biological systems.
Functional Groups and Reactivity
The structure features two reactive sites:
-
Formyl group (-CHO) at C13: Participates in nucleophilic additions and Schiff base formations.
-
Acetate ester (-OAc) at C18: Susceptible to hydrolysis under acidic or basic conditions.
The diaza groups (N8 and N15) contribute to π-π stacking interactions and hydrogen bonding, influencing both chemical reactivity and biological activity.
Synthesis and Structural Elucidation
Synthetic Routes
Total synthesis of this compound remains challenging due to its stereochemical complexity. Proposed strategies involve:
-
Ring-closing metathesis to construct the hexacyclic core.
-
Asymmetric catalysis for stereocenter induction, particularly at C1 and C10.
-
Late-stage functionalization to introduce the formyl and acetate groups .
A retrosynthetic analysis suggests starting from indole derivatives, leveraging Pictet-Spengler reactions to form the quinolizidine moiety .
Analytical Characterization
Key spectroscopic data:
-
IR: Strong absorption at 1720 cm⁻¹ (C=O stretch of acetate) and 1685 cm⁻¹ (formyl C=O) .
-
¹H NMR: Distinct signals at δ 8.15 (H-4, aromatic), δ 9.65 (H-13, formyl), and δ 2.05 (CH3COO) .
-
13C NMR: Carbons C13 (δ 192.5, formyl) and C18 (δ 170.3, acetate carbonyl) are diagnostic .
Natural Occurrence and Biosynthesis
Plant Sources
The compound has been isolated from:
-
Alstonia yunnanensis (Apocynaceae): A medicinal plant used in traditional Chinese medicine .
-
Rauvolfia biauriculata: Known for producing antihypertensive alkaloids .
Biosynthetic Pathway
Biosynthesis likely proceeds via the terpenoid indole alkaloid (TIA) pathway:
-
Tryptophan decarboxylation to form tryptamine.
-
Secologanin coupling yielding strictosidine.
-
Rearrangements and oxidations to form the hexacyclic skeleton .
The formyl group arises from oxidative degradation of a methyl side chain, while acetylation occurs via acetyl-CoA-dependent transferases .
Comparative Analysis with Structural Analogues
The formyl and acetate groups in (13-Formyl-14-methyl-...) acetate confer unique solubility and target selectivity compared to analogues .
Challenges and Future Directions
Synthetic Challenges
-
Stereochemical control: Achieving >95% ee at C1 and C10 remains problematic.
-
Functional group compatibility: Formyl group sensitivity requires protection-deprotection strategies .
Pharmacological Prospects
-
Prodrug development: Hydrolysis of the acetate group could enhance bioavailability.
-
Structure-activity relationship (SAR) studies: Modifying the formyl group to improve blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume